3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine

Aurora-A kinase inhibition Cell cycle regulation Antiproliferative activity

Procure 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 30458-69-6) as a structurally validated reference scaffold for kinase inhibitor programs. Unlike generic imidazopyridine regioisomers, the 3H-imidazo[4,5-b]pyridine core delivers distinct JAK selectivity profiles and quantifiable Aurora-A inhibitory activity (IC₅₀ ≈ 0.34 μM). This compound provides a reproducible synthetic intermediate for generating amidino-substituted antiproliferative agents (sub-μM IC₅₀ in HeLa/MCF7) and N-substituted antihistaminic derivatives. Minor modifications to the 3-methyl and 2-amino substituents produce measurable SAR differentiation, ensuring experimental reproducibility in drug discovery.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 30458-69-6
Cat. No. B11924336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
CAS30458-69-6
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1N
InChIInChI=1S/C7H8N4/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3,(H2,8,10)
InChIKeyVSXIONDMVNNUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 30458-69-6) — Baseline Technical Specifications and Procurement Identification


3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 30458-69-6) is a heterocyclic organic compound with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol, characterized by a fused imidazo[4,5-b]pyridine bicyclic system bearing a 3-methyl substituent and a 2-amino group . First reported in 1970 by Yutilov and Bystrova via condensation-based synthetic routes [1], this compound serves as a core scaffold and versatile synthetic intermediate for generating diverse biologically active derivatives, particularly in medicinal chemistry programs targeting kinase inhibition [2]. It is typically supplied as a solid soluble in polar organic solvents, and is available from multiple research chemical vendors for laboratory research and development purposes .

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine Procurement: Why Generic Substitution Fails for Scientific Reproducibility


Generic substitution of 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine with other imidazopyridine regioisomers or N-substituted analogs is not scientifically valid due to profound, empirically demonstrated differences in target selectivity, potency, and cellular activity [1]. Direct comparative studies have established that the precise position of the nitrogen atom in the pyridine ring (3H-imidazo[4,5-b]pyridine versus 1H-imidazo[4,5-c]pyridine scaffolds) fundamentally alters kinase selectivity profiles, with the [4,5-b] scaffold conferring markedly different JAK family inhibition patterns compared to the [4,5-c] isomer [1]. Furthermore, within the imidazo[4,5-b]pyridine series, minor structural modifications—including N-alkyl substitution at the 3-position, introduction of amino side chains, or addition of amidino groups—produce IC₅₀ values that can vary by orders of magnitude across different cancer cell lines [2][3]. Substituting this specific compound with a different N-substituted or regioisomeric imidazopyridine risks invalidating SAR studies, producing irreproducible biological results, and confounding structure-activity relationship interpretations in kinase inhibitor development programs [1][2].

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine: Quantitative Comparative Evidence for Scientific Selection


3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine Aurora-A Kinase Inhibition: Quantitative Potency Benchmarking

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine demonstrates measurable Aurora-A kinase inhibitory activity, a validated anticancer target involved in mitotic regulation . In a cellular assay using HCT116 colorectal carcinoma cells, the compound inhibited Aurora-A kinase with an IC₅₀ value of approximately 0.34 μM . This activity level provides a defined benchmark for comparing structurally modified derivatives where the 3-methyl-2-amino imidazo[4,5-b]pyridine core serves as the parent scaffold .

Aurora-A kinase inhibition Cell cycle regulation Antiproliferative activity

3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine Scaffolds: Direct JAK Selectivity Comparison

A direct head-to-head biochemical comparison of the 3H-imidazo[4,5-b]pyridine scaffold versus the 1H-imidazo[4,5-c]pyridine scaffold revealed distinct JAK family kinase selectivity profiles [1]. The study quantitatively assessed IC₅₀ values across JAK1, JAK2, JAK3, and TYK2 using fluorescence-based catalytic domain assays, and calculated selectivity as the IC₅₀ ratio between JAK1 and TYK2 [1]. The two scaffolds displayed measurably different inhibition patterns across the JAK panel, demonstrating that the regioisomeric placement of nitrogen atoms in the fused bicyclic system is a critical determinant of target engagement [1].

JAK kinase selectivity Scaffold comparison Kinase inhibitor design

N3-Methyl-Imidazo[4,5-b]pyridine Derivatives: Antiproliferative Activity Variation by Substituent Type and Position

Derivatives based on the N3-methyl-imidazo[4,5-b]pyridine core, of which 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is the parent 2-amino compound, exhibit quantifiable variation in antiproliferative activity depending on the type, number, and position of amidino substituents [1]. In a study evaluating mono- and diamidino-substituted derivatives against HeLa and MCF7 cancer cell lines, compound 12 (6-benzonitrile-substituted) displayed IC₅₀ values of 0.7 μM (HeLa) and 0.6 μM (MCF7), while compound 19 (bearing two imidazolinyl amidine groups) showed selective activity against MCF7 with an IC₅₀ of 0.6 μM [1]. In contrast, all tested derivatives lacked antibacterial activity against evaluated bacterial strains, indicating target-class selectivity [1].

Antiproliferative activity Structure-activity relationship Amidino substitution

3H-Imidazo[4,5-b]pyridin-2-amine Derivatives: In Vivo Antihistaminic Activity Comparison

N-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines, synthesized from 3H-imidazo[4,5-b]pyridin-2-amine precursors, were evaluated for in vivo antihistaminic activity in direct comparison to astemizole [1]. Compound 37, the isostere of astemizole incorporating the 3H-imidazo[4,5-b]pyridin-2-amine core, demonstrated potent antihistaminic properties in the compound 48/80-induced lethality test in rats [1]. However, the comparative data explicitly note that astemizole is superior to Compound 37 in terms of duration of action and total potency [1]. This head-to-head comparison quantitatively establishes that while the imidazo[4,5-b]pyridine scaffold can functionally replace the phenyl nucleus of astemizole (bioisosteric replacement), the resulting activity profile is measurably distinct [1].

Antihistaminic activity Bioisosteric replacement In vivo pharmacology

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine: Validated Research and Industrial Application Scenarios


Aurora-A Kinase Inhibitor Development: Scaffold Benchmarking and Lead Optimization

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine is validated for use as a reference scaffold and synthetic intermediate in Aurora-A kinase inhibitor discovery programs. The compound's measured Aurora-A inhibitory activity (IC₅₀ ≈ 0.34 μM in HCT116 cells) provides a defined baseline potency metric . Medicinal chemistry teams can utilize this compound to generate focused libraries of 2-amino-substituted derivatives for systematic SAR exploration, evaluating how structural modifications at the 2-amino position and elsewhere on the imidazo[4,5-b]pyridine core modulate Aurora-A inhibition relative to this baseline value .

JAK Family Kinase Selectivity Studies Using 3H-Imidazo[4,5-b]pyridine Scaffolds

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine serves as a key scaffold for JAK kinase selectivity studies where the 3H-imidazo[4,5-b]pyridine regioisomer is required. Direct comparative biochemical data confirm that the [4,5-b] scaffold yields a JAK inhibition selectivity profile that is measurably distinct from that of the [4,5-c] scaffold [1]. Researchers developing isoform-selective JAK inhibitors can procure 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine as a synthetic building block to construct compound series that exploit the favorable selectivity characteristics of the [4,5-b] core, with confidence that the correct regioisomer is being utilized for reproducible target engagement profiles [1].

Antiproliferative Agent Synthesis: Generation of Amidino-Substituted Derivatives

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine is an established starting material for synthesizing amidino-substituted derivatives with quantifiable antiproliferative activity against HeLa and MCF7 cancer cell lines. As demonstrated by Boček Pavlinac et al., N3-methyl-imidazo[4,5-b]pyridine derivatives bearing optimized amidino substitutions achieve sub-micromolar IC₅₀ values (0.6–0.7 μM) in cancer cell viability assays [2]. This compound is therefore appropriate for medicinal chemistry campaigns aimed at generating antiproliferative agents, with the parent 2-amino group offering a convenient synthetic handle for further functionalization toward amidino and related cationic substituents [2].

Bioisosteric Replacement Studies in Antihistaminic Drug Design

The 3H-imidazo[4,5-b]pyridin-2-amine core, exemplified by 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine, is validated as a functional bioisostere for the phenyl nucleus in antihistaminic drug design programs. Comparative in vivo pharmacology studies have established that N-(4-piperidinyl) derivatives of this scaffold exhibit measurable antihistaminic activity in rodent lethality models [3]. Researchers exploring bioisosteric replacements in H₁-antihistamine development can procure 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine as a core building block for synthesizing N-substituted derivatives, with the understanding that the resulting compounds will display distinct, quantifiable pharmacodynamic profiles relative to phenyl-containing reference drugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.